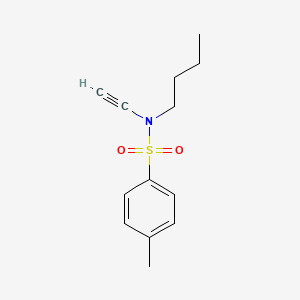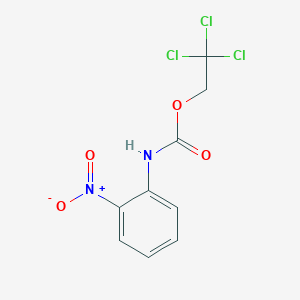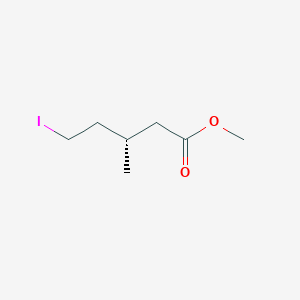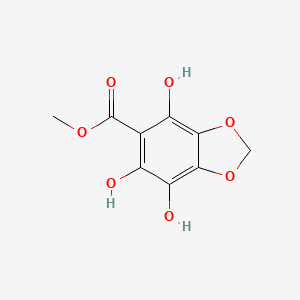![molecular formula C25H24O2 B14267444 1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) CAS No. 136327-31-6](/img/structure/B14267444.png)
1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) is an organic compound with the molecular formula C21H24O4. It is known for its unique structure, which includes a 2-methyl-1,4-phenylene core linked to two ethenylbenzene groups through oxymethylene bridges.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) typically involves the reaction of 2-methyl-1,4-benzenedimethanol with 2-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxymethylene linkages .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biological Studies: Its derivatives are studied for potential biological activities and applications in drug delivery systems.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for various industrial products.
Wirkmechanismus
The mechanism of action of 1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) involves its interaction with molecular targets through its functional groups. The ethenyl groups can participate in polymerization reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. The oxymethylene linkages provide flexibility and stability to the overall structure, enabling its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane: This compound has a similar structure but with oxirane groups instead of ethenyl groups.
Bis(4-glycidyloxyphenyl)methane: Another related compound with glycidyloxy groups.
2,2-Bis(phenyl-4-glycidoxy)propane: Similar in structure but with glycidoxy groups.
Uniqueness
1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) is unique due to its combination of ethenyl groups and oxymethylene linkages, which provide distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
136327-31-6 |
|---|---|
Molekularformel |
C25H24O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1,4-bis[(2-ethenylphenyl)methoxy]-2-methylbenzene |
InChI |
InChI=1S/C25H24O2/c1-4-20-10-6-8-12-22(20)17-26-24-14-15-25(19(3)16-24)27-18-23-13-9-7-11-21(23)5-2/h4-16H,1-2,17-18H2,3H3 |
InChI-Schlüssel |
DVHKJIKDNIVHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2C=C)OCC3=CC=CC=C3C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


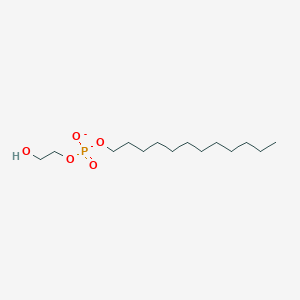

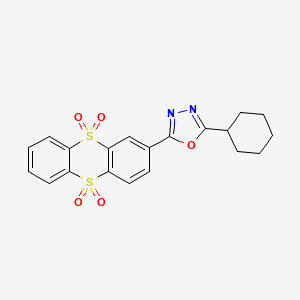
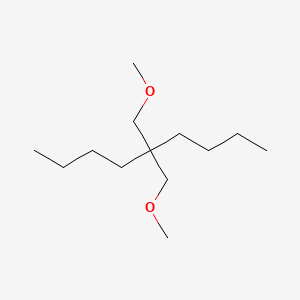


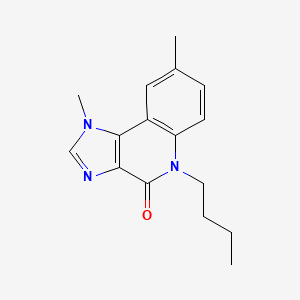
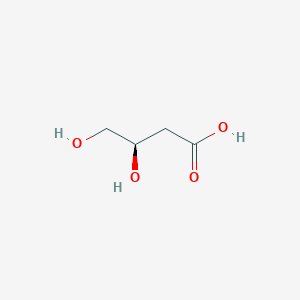
![(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide](/img/structure/B14267408.png)
